![molecular formula C10H10N6O B14380823 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile CAS No. 88277-75-2](/img/structure/B14380823.png)
6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring fused to a triazolopyridazine core, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro[1,2,4]triazolo[4,3-b]pyridazine with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These compounds share a similar triazolopyridazine core but differ in the substituents attached to the ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system, offering different chemical and biological properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives contain a pyrazine ring fused to the triazole ring, leading to distinct pharmacological activities.
Uniqueness
6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts specific steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
88277-75-2 |
|---|---|
Molekularformel |
C10H10N6O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C10H10N6O/c11-7-10-13-12-8-1-2-9(14-16(8)10)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI-Schlüssel |
VQULESRYDXZHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN3C(=NN=C3C#N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




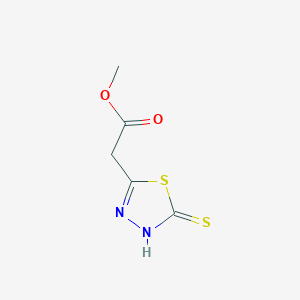
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
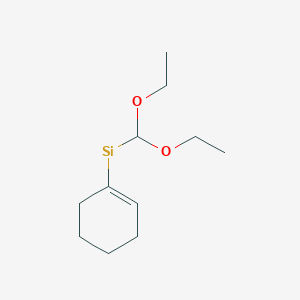
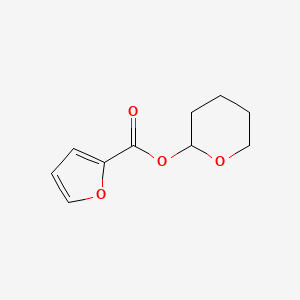
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
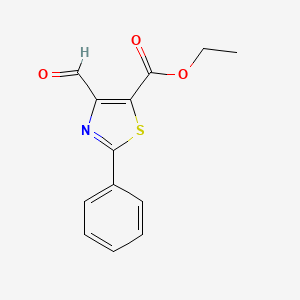

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
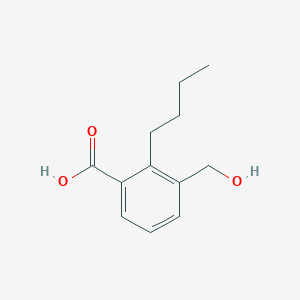

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
